(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-(4-IODOPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, an ethoxy-naphthyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-(4-IODOPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the ethoxy-naphthyl and iodophenyl groups. Common reagents used in these reactions include ethyl bromoacetate, 2-ethoxy-1-naphthaldehyde, and 4-iodoaniline. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-(4-IODOPHENYL)-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-(4-IODOPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-(4-IODOPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-(4-IODOPHENYL)-1,3-OXAZOL-5-ONE is unique due to its combination of an oxazole ring with ethoxy-naphthyl and iodophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16INO3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H16INO3/c1-2-26-20-12-9-14-5-3-4-6-17(14)18(20)13-19-22(25)27-21(24-19)15-7-10-16(23)11-8-15/h3-13H,2H2,1H3/b19-13- |
InChI Key |
MIMFGTYBQJBNAI-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)I |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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